molecular formula C12H18O4 B133838 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- CAS No. 62572-90-1

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Cat. No. B133838
CAS RN: 62572-90-1
M. Wt: 226.27 g/mol
InChI Key: MELFVOGWPJFQBB-UHFFFAOYSA-N
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Patent
US04871775

Procedure details

39 g of 4-(2-methoxy-ethyl)-phenol are heated to about 120° C., after addition of 0.5 g of benzyl-tributylammonium chloride, and 20.4 g of 2,3-epoxypropanol are added dropwise in the course of 15 minutes. The mixture is allowed to cool, the syrup is dissolved in CHCl3, the solution is washed with water and the CHCl3 residue is purified by preparative HPLC. 50 g of 3-[4-(2-methoxyethyl)-phenoxy]-propane-1,2-diol are obtained.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[O:12]1[CH2:16][CH:13]1[CH2:14][OH:15]>[Cl-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.C(Cl)(Cl)Cl>[CH3:1][O:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:16][CH:13]([OH:12])[CH2:14][OH:15])=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
COCCC1=CC=C(C=C1)O
Step Two
Name
Quantity
20.4 g
Type
reactant
Smiles
O1C(CO)C1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise in the course of 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the solution is washed with water
CUSTOM
Type
CUSTOM
Details
the CHCl3 residue is purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
COCCC1=CC=C(OCC(CO)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.